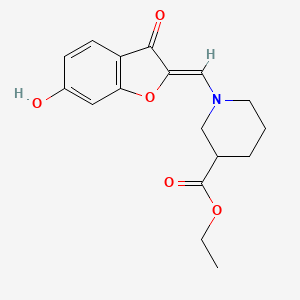![molecular formula C16H15FN2O B2364157 N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide CAS No. 2191110-77-5](/img/structure/B2364157.png)
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide is a synthetic organic compound that features a fluorophenyl group attached to a pyridinylmethyl moiety, which is further linked to a methylprop-2-enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylmethyl Intermediate: The pyridinylmethyl group can be synthesized through a reaction between pyridine and a suitable alkylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyridinylmethyl intermediate.
Formation of the Methylprop-2-enamide: The final step involves the formation of the amide bond through a condensation reaction between the fluorophenyl-pyridinylmethyl intermediate and acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.
Pharmaceuticals: It serves as a lead compound in the development of new therapeutic agents.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the pyridinylmethyl moiety facilitates its interaction with nucleophilic sites. The amide bond provides stability and contributes to the overall pharmacokinetic properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Fluorophenyl)-methylidene]biphenyl-4-carbohydrazide
- 4-Fluorophenyl-pyridin-2-ylmethyl derivatives
Uniqueness
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyridinylmethyl moiety and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-3-15(20)19(2)16(13-5-4-10-18-11-13)12-6-8-14(17)9-7-12/h3-11,16H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMLVJQHUYPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C2=CN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)


![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)


